4-Benzylpyridazine
Description
Contextual Significance of the Pyridazine (B1198779) Core in Contemporary Chemical and Biological Sciences
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules. nih.govresearchgate.net Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it an attractive component in drug design, often serving as a more polar substitute for a phenyl ring. nih.govthieme-connect.de The presence and position of the two nitrogen atoms influence the molecule's electronic distribution, which can be critical for molecular recognition and binding to biological targets. nih.gov
The versatility of the pyridazine nucleus has made it a "wonder nucleus" for medicinal chemists, leading to the discovery of compounds with a vast spectrum of pharmacological activities. sarpublication.com Pyridazine derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antiviral properties, among others. sarpublication.comscispace.com This broad utility has fueled extensive research into the synthesis, functionalization, and biological evaluation of pyridazine-based compounds. researchgate.nettandfonline.com The potential of this scaffold is underscored by the existence of approved drugs containing the pyridazine core, highlighting its clinical relevance. nih.gov The inherent polarity of the pyridazine ring can also confer favorable ADME (absorption, distribution, metabolism, and excretion) properties and may reduce interactions with off-target proteins like the hERG potassium channel. nih.gov
Table 1: Selected Biological Activities of Pyridazine Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Derivatives have shown activity against various cancer cell lines and target pathways like VEGFR-2. scispace.comtandfonline.com | scispace.comtandfonline.com |
| Anti-inflammatory | Pyridazinone derivatives, in particular, have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors. sarpublication.comnih.gov | sarpublication.comnih.gov |
| Antihypertensive | The scaffold is found in compounds with cardiovascular effects, including vasodilation. sarpublication.com | sarpublication.com |
| Antimicrobial | Various substituted pyridazines have demonstrated antibacterial and antifungal properties. | sarpublication.com |
| Antiviral | The pyridazine core is present in molecules investigated for activity against viruses like HIV. scispace.com | scispace.com |
| Enzyme Inhibition | Pyridazine-based molecules have been designed as inhibitors for enzymes such as acetylcholinesterase (AChE). acs.org | acs.org |
Overview of Academic Research Trajectories for 4-Benzylpyridazine and Analogous Systems
While the pyridazine scaffold is a subject of widespread investigation, dedicated academic studies on the parent compound this compound are more specific. The primary research focus for this molecule and its direct analogs lies firmly within synthetic methodology and medicinal chemistry, particularly for applications in oncology.
Synthesis and Reactivity of this compound
The synthesis of this compound has been documented through specific chemical routes. One notable method involves the reaction of pyridazine with phenylacetic acid, facilitated by silver nitrate (B79036) (AgNO₃) in a sulfuric acid (H₂SO₄) medium, which yields this compound. google.com An alternative approach is the homolytic benzylation of the pyridazine ring, which has been reported to produce the 4-substituted product exclusively. clockss.org
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridazine | Phenylacetic acid | AgNO₃, H₂SO₄ | This compound | 39% | google.com |
The reactivity of this compound has also been explored, with a key transformation being its oxidation. Treatment with selenium dioxide (SeO₂) effectively oxidizes the methylene (B1212753) bridge to afford the corresponding ketone, phenyl-pyridazin-4-yl-methanone (also known as 4-benzoylpyridazine), in high yields. thieme-connect.declockss.orggoogleapis.com This reaction provides a pathway to further functionalized derivatives.
Research on Derivatives and Analogous Systems
The most significant research trajectory involving the this compound scaffold is in the development of highly specific enzyme inhibitors for cancer therapy. A prominent example is the compound NVP-LEQ506 , a 1-piperazino-4-benzylpyridazine derivative. scispace.comresearchgate.net This molecule was identified through lead optimization studies by researchers at Novartis and is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. scispace.comresearchgate.net NVP-LEQ506 has demonstrated potent inhibition of the Smoothened (Smo) receptor, a key component of the Hh pathway, and has been advanced into clinical development. scispace.comresearchgate.net
This discovery highlights a key research trend: using the this compound core as a foundational structure for creating more complex molecules with targeted biological activity. Research on analogous systems further supports this trajectory. For instance, studies have been conducted on:
3-O-substituted benzyl (B1604629) pyridazinone derivatives as cyclooxygenase (COX) inhibitors for anti-inflammatory applications. nih.gov
3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as potent and selective acetylcholinesterase (AChE) inhibitors, which are relevant for neurodegenerative diseases. acs.org
Pyrazolo[3,4-d]pyridazine-7-one derivatives , which have been synthesized from benzyl-substituted precursors and evaluated for their activity against the Zika virus. acs.org
These examples demonstrate that the benzyl-pyridazine motif is a versatile template. Researchers modify the pyridazine ring, the benzyl group, and the linker to tune the molecule's properties and achieve high affinity for diverse biological targets. Broader synthetic efforts continue to develop new methods for creating substituted pyridazines, including the regioselective synthesis of 4-substituted pyridazines from tetrazines and alkynes, which could be applied to generate novel this compound analogs. rsc.org
Table 3: Key Research Findings on this compound and Analogous Systems
| Compound/System | Research Focus | Key Finding | References |
|---|---|---|---|
| This compound | Synthesis & Reactivity | Can be synthesized from pyridazine and phenylacetic acid; oxidizes to 4-benzoylpyridazine. google.comclockss.org | google.comclockss.org |
| NVP-LEQ506 (1-piperazino-4-benzylpyridazine) | Medicinal Chemistry (Oncology) | Potent inhibitor of the Hedgehog signaling pathway; advanced into clinical development. scispace.comresearchgate.net | scispace.comresearchgate.net |
| Benzyl pyridazinone derivatives | Medicinal Chemistry (Anti-inflammatory) | Investigated as selective COX-2 inhibitors. nih.gov | nih.gov |
| Benzylpiperidin-ethylamino-pyridazine derivatives | Medicinal Chemistry (Neurodegeneration) | Developed as potent and selective acetylcholinesterase (AChE) inhibitors. acs.org | acs.org |
Structure
3D Structure
Properties
CAS No. |
53074-22-9 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-benzylpyridazine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-13-9-11/h1-7,9H,8H2 |
InChI Key |
DQWIPVDHLUQZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzylpyridazine and Its Derivatives
Direct Synthetic Routes to the 4-Benzylpyridazine Core
The direct construction of the this compound scaffold can be achieved through various strategies, primarily involving regioselective functionalization of a pre-existing pyridazine (B1198779) ring or through ring-forming reactions that establish the heterocyclic core.
Regioselective Functionalization Approaches
The introduction of a benzyl (B1604629) group at the C4 position of the pyridazine ring requires methods that can overcome the inherent reactivity patterns of the diazine system.
One notable approach involves the homolytic benzylation of pyridazine, which has been shown to exclusively yield this compound. clockss.org This reaction can be achieved by generating benzyl radicals, for instance, through the silver-catalyzed oxidative decarboxylation of phenylacetic acid. clockss.org While this method provides direct access to the target compound, its scope can be limited by the availability of appropriately substituted phenylacetic acids, and the yields are often moderate. clockss.org
Alternative strategies focus on the C-H functionalization of pyridines, which can be adapted for pyridazine systems. For instance, the use of blocking groups can direct alkylation to the C4 position with high regioselectivity. nih.govchemrxiv.org This method involves the installation of a maleate-derived blocking group on the pyridine (B92270) nitrogen, which then directs Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.org This approach is operationally simple and scalable. nih.govchemrxiv.org
Another powerful technique is the deprotonative cross-coupling process (DCCP). This involves the deprotonation of a C-H bond followed by a transition metal-catalyzed cross-coupling reaction. nih.gov While challenging for pyridazine itself due to the directing effects of the nitrogen atoms, this method has been successfully applied to the arylation of 4-benzylpyridines to create more complex structures. nih.gov The use of specific ligands, such as cataCXium A, has been shown to be effective in these transformations. nih.gov
A metal-free approach for the synthesis of benzylpyridines, which could be conceptually extended to pyridazines, involves the deoxygenation of the corresponding secondary alcohols using aqueous hydroiodic acid in acetic acid. rsc.orgrsc.org This method is economical and has been successfully applied to the synthesis of 2-, 3-, and 4-benzylpyridines with excellent yields. rsc.orgrsc.org
The table below summarizes some regioselective functionalization approaches.
| Method | Reagents | Key Features | Reference |
| Homolytic Benzylation | Pyridazine, Phenylacetic acid, AgNO₃ | Exclusive formation of this compound. | clockss.org |
| Blocking Group-Directed Minisci Alkylation | Pyridine, Maleic acid, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | High regioselectivity for C4-alkylation. | nih.govchemrxiv.org |
| Deprotonative Cross-Coupling | 4-Benzylpyridine (B57826), Aryl halide, Palladium catalyst | Synthesis of triaryl(heteroaryl)methanes. | nih.gov |
| Deoxygenation of Secondary Alcohols | Pyridyl(phenyl)methanol, Hydroiodic acid, Acetic acid | Metal-free, economical synthesis of benzylpyridines. | rsc.orgrsc.org |
Ring-Forming Reactions Yielding the Pyridazine Moiety
Constructing the pyridazine ring with a pre-installed benzyl group at the C4 position is another viable synthetic strategy. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). mdpi.combritannica.com
A general method for synthesizing pyridazines involves the reaction of 1,4-dicarbonyl precursors with hydrazine. mdpi.com To obtain this compound, a precursor such as 1-phenyl-2-(1,2-dioxoethyl)ethane would be required. The challenge often lies in the synthesis of these specific dicarbonyl compounds.
Inverse-electron-demand Diels-Alder reactions represent a powerful tool for the construction of the pyridazine ring. rsc.org This approach involves the reaction of a tetrazine with an alkyne. To synthesize this compound, a suitably substituted tetrazine and benzylacetylene could be employed. This method offers high regioselectivity. rsc.org
Ring-closing metathesis (RCM) is a versatile method for the synthesis of various unsaturated rings, including pyridazines. wikipedia.org This reaction involves the intramolecular metathesis of two terminal alkenes catalyzed by a metal complex. wikipedia.org The synthesis of a this compound derivative would require a diene precursor containing the benzyl group at the appropriate position.
The table below outlines some ring-forming reactions for pyridazine synthesis.
| Reaction Type | Precursors | Key Features | Reference |
| 1,4-Dicarbonyl Condensation | 1,4-dicarbonyl compound, Hydrazine | General method for pyridazine synthesis. | mdpi.combritannica.com |
| Inverse-Electron-Demand Diels-Alder | Tetrazine, Alkyne | High regioselectivity. | rsc.org |
| Ring-Closing Metathesis | Diene | Forms unsaturated rings, byproduct is ethylene. | wikipedia.org |
Synthesis of Substituted this compound Analogues and Complex Derivatives
The functionalization of the this compound scaffold is essential for creating analogues with diverse properties. This includes halogenation followed by cross-coupling, the formation of fused ring systems, and the stereoselective synthesis of chiral compounds.
Halogenation and Subsequent Cross-Coupling Strategies on Pyridazine Derivatives
Halogenated pyridazines are versatile intermediates for the synthesis of more complex molecules through cross-coupling reactions.
Halogenation: The regioselective halogenation of pyridazines can be challenging. Polyhalogenated pyridazines generally favor reactions at the C3 position. nih.gov However, specific reagents and conditions can be employed to achieve desired halogenation patterns. For instance, N-bromosuccinimide (NBS) has been used for the regioselective bromination of imidazo[1,2-b]pyridazine (B131497) derivatives. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the functionalization of halogenated pyridazines. mdpi.com These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids to synthesize a series of π-conjugated molecules. mdpi.com The Suzuki-Miyaura reaction has also been employed in the synthesis of imidazo[1,2-b]pyridazine derivatives, where a halogenated intermediate is coupled with 1H-indazole-5-boronic acid. nih.gov
The Negishi coupling reaction is another effective method for creating C-C bonds. It has been used to synthesize fluorinated analogues of 2-benzylpyridine (B1664053), demonstrating its utility in introducing functionalized benzyl groups. tandfonline.com
The following table presents examples of cross-coupling reactions on pyridazine derivatives.
| Reaction | Substrate | Reagent | Catalyst | Product | Reference |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acid | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | mdpi.com |
| Suzuki-Miyaura | Brominated imidazo[1,2-b]pyridazine | 1H-Indazole-5-boronic acid | Palladium catalyst | Indazolyl-substituted imidazo[1,2-b]pyridazine | nih.gov |
| Negishi Coupling | Halogenated pyridine | Organozinc reagent | Palladium catalyst | Fluorinated 2-benzylpyridines | tandfonline.com |
Formation of Fused Pyridazine Ring Systems, including Pyrido[3,4-d]pyridazine (B3350088) Derivatives
The annelation of a pyridine ring to a pyridazine core leads to the formation of pyridopyridazine (B8481360) systems, which are of significant interest in medicinal chemistry. eurekaselect.com There are six possible structural isomers of this bicyclic system. eurekaselect.com
The synthesis of pyrido[3,4-d]pyridazine derivatives has been achieved through various routes. One approach involves the cyclization of appropriately substituted pyridazine precursors. univie.ac.at For example, novel pyrido[3,4-d]pyridazine derivatives have been synthesized from 4,5-disubstituted pyridazines. univie.ac.at Another strategy involves the reaction of 3-aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl-1-phenylpyrazole derivatives with hydrazine hydrate (B1144303) to yield pyrazolo[3,4-d]pyridazine derivatives. researchgate.net
Studies have also focused on the synthesis and biological activity of pyrido[3,4-d]pyridazine derivatives, with some compounds showing promising antimycobacterial activity. nih.gov For instance, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one have demonstrated notable activity. nih.gov
Stereoselective Synthesis of Chiral Benzylpyridazine Compounds
The introduction of chirality into benzylpyridazine derivatives can lead to compounds with specific biological activities. The stereoselective synthesis of such compounds is a key challenge.
One approach to stereoselective synthesis involves the use of chiral auxiliaries. ethz.ch An enantiopure appendage is used to control the formation of new stereocenters, and is subsequently removed. ethz.ch This method allows for the preparation of compounds with high enantiomeric excess. ethz.ch
Another strategy is enantioselective synthesis, where new stereocenters are introduced using a chiral reagent that does not become part of the final product. ethz.ch This can be achieved through asymmetric catalysis.
For example, the stereoselective synthesis of chiral 1,3-dialkylallenes has been accomplished through the reaction of organocopper(I) reagents with chiral propynyl (B12738560) methanesulfonates or sulfinates. researchgate.net This methodology could potentially be adapted for the synthesis of chiral benzylpyridazine derivatives.
The development of new families of chiral ligands is also crucial for advancing stereoselective synthesis. For instance, isopulegol-based bi- and trifunctional chiral ligands have been developed from commercially available (−)-isopulegol. rsc.org These ligands can be used in various transformations to induce chirality.
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives has evolved to incorporate modern catalytic methodologies that offer enhanced efficiency, selectivity, and adherence to the principles of green chemistry. These advanced techniques, primarily centered around transition-metal catalysis, provide significant advantages over classical synthetic routes by minimizing waste, reducing energy consumption, and utilizing more benign reagents. Key strategies include palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which represent the forefront of efficient chemical synthesis.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a robust and versatile method for the synthesis of pyridazine derivatives. commonorganicchemistry.comtcichemicals.com This reaction typically involves the coupling of a halopyridazine with an organoboron compound in the presence of a palladium catalyst and a base. byjus.comnih.gov For the synthesis of this compound, a plausible and highly effective route is the Suzuki-Miyaura coupling of a 4-halopyridazine, such as 4-chloropyridazine (B92835) or 4-bromopyridazine, with a suitable benzylboronic acid or its ester derivative. The general mechanism for this catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the halopyridazine, transmetalation with the benzylboronic acid derivative, and reductive elimination to yield the this compound product and regenerate the active palladium(0) catalyst. libretexts.org
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been effectively used. commonorganicchemistry.com The selection of phosphine (B1218219) ligands can significantly influence the reaction's efficiency, with bulky, electron-rich ligands often providing superior results. The use of aqueous bases and the ability to perform the reaction in water or biphasic systems contribute to the greenness of this method by reducing the reliance on volatile organic solvents. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Pyridazine Functionalization
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | Low | commonorganicchemistry.com |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | Good to Excellent | nih.gov |
| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 80 | 94 | mdpi.com |
In recent years, direct C-H functionalization has emerged as a highly atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like organohalides and organometallics. A notable example, while demonstrated on the related pyridine N-oxide system, is the palladium-catalyzed cross-dehydrogenative coupling with toluene (B28343) to achieve benzylation. beilstein-journals.orgnih.gov In this approach, toluene serves as both the benzyl source and in some cases, the solvent. The reaction is typically carried out in the presence of a palladium catalyst and an oxidant.
This C-H activation strategy could be conceptually extended to the pyridazine framework, likely proceeding through a pyridazine N-oxide intermediate to facilitate the activation of the C-H bond. The proposed mechanism involves the electrophilic palladation at a carbon position of the pyridazine N-oxide, followed by the generation of a benzyl radical from toluene via hydrogen atom abstraction by an oxidant. The coupling of these two intermediates and subsequent reductive elimination would yield the benzylated pyridazine derivative. nih.gov
The principles of green chemistry are central to the development of these modern synthetic methods. The Suzuki-Miyaura reaction, for instance, is often favored due to the low toxicity of the boron-based byproducts and its compatibility with aqueous reaction media. byjus.com The advancement of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, further enhances the sustainability of these processes by allowing for easy separation and recycling of the catalyst. scirp.org
Direct C-H functionalization inherently aligns with green chemistry principles by maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. beilstein-journals.org By avoiding the synthesis of pre-functionalized substrates, C-H activation reduces the number of synthetic steps, minimizes waste generation, and lowers energy consumption. The use of readily available and inexpensive starting materials like toluene further adds to the green credentials of this approach. beilstein-journals.org
Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of pyridazine derivatives, often under milder conditions and with reduced solvent usage. These non-conventional energy sources contribute to making the synthesis of this compound and its derivatives more sustainable and environmentally benign.
Table 2: Comparison of Synthetic Strategies for Pyridazine Functionalization
| Method | Key Features | Green Chemistry Aspects |
|---|---|---|
| Suzuki-Miyaura Coupling | Versatile C-C bond formation. Requires halopyridazine and a boronic acid derivative. | Low toxicity of boron byproducts. Compatibility with aqueous solvents. |
| Direct C-H Functionalization | High atom economy. Avoids pre-functionalization of substrates. | Reduces synthetic steps and waste. Utilizes readily available starting materials. |
Mechanistic Investigations of Chemical Transformations Involving 4 Benzylpyridazine Scaffolds
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of 4-benzylpyridazine derivatives. Computational and experimental studies have provided insights into the mechanisms of various transformations.
One area of investigation involves the formation of metal complexes and the subsequent reactions of the coordinated this compound. For instance, the reaction of [K(18-crown-6)] with a palladium(II) source in the presence of 4-benzylpyridine (B57826) results in the formation of [K(18-crown-6)][trichloropalladate(II) 4-benzylpyridine]. lookchem.com Computational studies on the related pyridine (B92270) complex have shown that the rotation of the pyridine ligand around the palladium-nitrogen bond has two transition states. lookchem.com One transition state occurs when the pyridine ring is in the same plane as the complex, and the other when it is perpendicular. lookchem.com An energy decomposition analysis suggests that the conformation of the anion is a balance between repulsive steric interactions and stabilizing orbital interactions between the PdCl3- moiety and the pyridine ligand. lookchem.com These findings provide a basis for understanding the steric and electronic factors that govern the reactivity of such complexes.
Table 1: Calculated Rotational Barriers for Pyridine Ligand in a Trichloropalladate(II) Complex
| Transition State Conformation | Energy Barrier (kcal/mol) |
|---|---|
| Pyridine in complex plane | 0.87 |
| Pyridine perpendicular to plane | 3.76 |
Data sourced from computational studies on a related pyridine complex. lookchem.com
The search for transition states is a critical aspect of mechanistic studies. Various computational methods, such as the growing string method and the nudged elastic band method, are employed to locate saddle points on the potential energy surface, which correspond to transition states. ucsb.edu These methods are essential for calculating activation barriers and understanding reaction kinetics. ucsb.edugithub.io A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate. github.io
C-H Functionalization Strategies and Mechanistic Insights
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. sigmaaldrich.comsigmaaldrich.com The C-H bonds of the benzyl (B1604629) group and the pyridazine (B1198779) ring in this compound are potential sites for such transformations.
Mechanistic studies on the C-H functionalization of related benzylpyridine systems have provided valuable insights. For example, the copper-catalyzed oxidation of the benzylic Csp³-H bond in 2-benzylpyridine (B1664053) to form a ketone has been investigated. mdpi.comrsc.org Mechanistic proposals for this type of transformation often involve the formation of an imine-enamine tautomer. rsc.orgresearchgate.net Density functional theory (DFT) calculations have been used to quantify the thermodynamics of this tautomerization. rsc.org Kinetic studies, often employing in-situ monitoring techniques like IR spectroscopy, have revealed the reaction orders with respect to the substrate, catalyst, and oxidant. rsc.orgmt.com In some copper-catalyzed oxidations, saturation kinetics have been observed, suggesting that mass transfer of the oxidant (e.g., oxygen) can be the rate-limiting factor. rsc.org
Table 2: Copper-Catalyzed Oxidation of Benzylpyridines
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-(Thiophen-2-ylmethyl)pyridine | (Thiophen-2-yl)(pyridin-2-yl)methanone | 65 |
| 2-(Pyridin-2-ylmethyl)thiazole | (Pyridin-2-yl)(thiazol-2-yl)methanone | 51 |
| 2-(Pyridin-3-ylmethyl)pyridine | (Pyridin-2-yl)(pyridin-3-yl)methanone | 60 |
| 4-Benzylpyridine | Phenyl(pyridin-4-yl)methanone | 62 |
Data highlights the scope of a copper-catalyzed Csp³-H oxidation reaction. mdpi.com
Palladium-catalyzed C-H functionalization reactions are also prevalent. nih.gov These reactions can proceed through various mechanisms, often involving a palladacycle intermediate formed by the directed activation of a C-H bond. nih.gov The subsequent functionalization can occur through oxidative addition, reductive elimination, or electrophilic cleavage pathways. nih.gov The choice of oxidant and directing group plays a crucial role in determining the reaction outcome and selectivity. nih.gov While much of the research has focused on the functionalization of C-H bonds at the C2 position of the pyridine ring due to its proximity to the nitrogen atom, methods for distal C-H functionalization are an area of active development. nih.gov
Tautomerism and Equilibrium Studies in Pyridazine Systems
Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of double bonds, is a key consideration in heterocyclic chemistry. numberanalytics.comwuxiapptec.com For pyridazine and its derivatives, prototropic tautomerism can significantly influence their chemical and physical properties.
While specific studies on the tautomerism of this compound are not extensively reported, investigations into related pyridazine and pyridine systems provide a framework for understanding potential equilibria. nsf.govtandfonline.com The equilibrium between different tautomeric forms is sensitive to factors such as solvent polarity, temperature, and pH. numberanalytics.comwuxiapptec.com For example, in the well-studied case of 2-hydroxypyridine, the equilibrium between the hydroxy and pyridone tautomers is heavily influenced by the solvent. wuxiapptec.com
Computational methods, such as DFT, are powerful tools for studying tautomeric equilibria. wuxiapptec.com These calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. wuxiapptec.com Experimental techniques, including rotational spectroscopy and NMR, can provide structural data to validate computational models. nsf.govaip.orgacs.org For the parent pyridazine molecule, extensive rotational spectroscopy studies on various isotopologues have allowed for a precise determination of its equilibrium structure. nsf.govaip.orgacs.org
Equilibrium studies are not limited to tautomerism. The formation of complexes between pyridazine derivatives and metal ions or other molecules is also governed by equilibrium principles. researchgate.net Kinetic and equilibrium studies of the reactions between ruthenium(II) complexes and pyridazine have been conducted to determine the stability of the resulting complexes. researchgate.net Such studies are crucial for understanding the behavior of these compounds in various chemical and biological systems.
Table 3: Experimentally Determined Structural Parameters for Pyridazine
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N-N | ~1.33 | |
| N-C | ~1.33 | |
| C-C (adjacent to N) | ~1.40 | |
| C-C (distal to N) | ~1.38 | |
| N-N-C | ~119 | |
| N-C-C | ~123 | |
| C-C-C | ~117 |
Values are approximate and based on semi-experimental equilibrium structures of the parent pyridazine. nsf.govacs.org
Structural Characterization and Advanced Conformational Analysis of 4 Benzylpyridazine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and structural features of newly synthesized pyridazino[4,5-b]indole derivatives.
Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of pyridazino[4,5-b]indole derivatives in solution. Both ¹H and ¹³C NMR are used to confirm the successful synthesis and functionalization of the heterocyclic system. tubitak.gov.trrsc.org
Detailed research findings from ¹H NMR spectra have been used to confirm the structures of various derivatives. For instance, in one study, the ¹H NMR spectrum of 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one displayed aromatic protons as two doublets and two doublet of doublets at δ 7.33, 7.51, 7.63, and 8.16 ppm. rsc.org The presence and location of NH protons are also crucial identifiers; the indole (B1671886) NH proton in a triazolo-pyridazino[4,5-b]indole derivative was observed at 11.77 ppm, while the triazole NH appeared at a downfield shift of 14.01 ppm. mdpi.com Similarly, N-alkylation can be confirmed by the disappearance of an NH signal and the appearance of new signals corresponding to the alkyl group. rsc.org For example, the methylene (B1212753) carbon signal for N-alkylated derivatives appears around 44-48 ppm in ¹³C NMR spectra. rsc.org
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Pyridazino[4,5-b]indole Derivatives| Proton Type | Chemical Shift (ppm) | Compound Type | Source |
|---|---|---|---|
| Indole NH | 12.43 | Triazolo-pyridazino[4,5-b]indole | mdpi.com |
| Indole NH | 11.77 | Triazolo-pyridazino[4,5-b]indole Precursor | mdpi.com |
| Pyridazine (B1198779) NH | 11.79 | 4-Oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole | tubitak.gov.tr |
| Triazole NH | 14.01 | Triazolo-pyridazino[4,5-b]indole Precursor | mdpi.com |
| Aromatic Protons | 7.33 - 8.16 | 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | rsc.org |
| CH₂ (Methylene) | 2.80 | 3-Hydroxymethylindole-2-carbohydrazide | cdnsciencepub.com |
Advanced Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to identify the functional groups present in the molecular structure of pyridazino[4,5-b]indole derivatives. The technique is particularly useful for confirming the presence of key structural motifs such as carbonyl (C=O) and amine (N-H) groups. arkat-usa.org For example, the IR spectrum of a pyridazino[4,5-b]indole derivative showed characteristic absorption bands for two different NH groups at 3457 and 3387 cm⁻¹. arkat-usa.org In another study, the amide carbonyl group of a pyridazino[4,5-b]indole lactam was observed at 6.40 µm (approx. 1562 cm⁻¹), while a broad associated band in the OH/NH stretching region was seen at 3.05-3.25 µm (approx. 3278-3077 cm⁻¹). cdnsciencepub.com The comparison of FTIR spectra can also distinguish between different polymorphic crystalline forms of the same compound, where unique peaks in the amide region can be characteristic of a specific form. strathmore.edu
Table 2: Characteristic FTIR Absorption Bands for Pyridazino[4,5-b]indole Derivatives| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Source |
|---|---|---|---|
| N-H Stretch | 3457, 3387 | Pyridazino[4,5-b]indole derivative | arkat-usa.org |
| N-H Stretch | 3300 | Dimethyl indole-2,3-dicarboxylate derivative | clockss.org |
| C=O Stretch (Amide) | ~1643 - 1656 | 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide | strathmore.edu |
| C=O Stretch | 1700 | Dimethyl indole-2,3-dicarboxylate derivative | clockss.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of pyridazino[4,5-b]indole derivatives. The spectra are characterized by absorption maxima (λ_max) that correspond to π→π* transitions. For example, the UV spectrum of 3-hydroxymethylindole-2-carbohydrazide, a precursor, shows three maxima at 306 nm, 251 nm, and 220 nm. cdnsciencepub.com The electronic environment significantly affects these transitions. A notable bathochromic (red) shift is observed when the conjugation changes. For instance, an ester-aldehyde precursor with maxima at 322 nm and 253 nm shows a significant shift in an alkaline medium to 360 nm and 273.5 nm, attributed to the formation of an indolenine alcohol, which alters the electronic structure of the chromophore. cdnsciencepub.com
Table 3: UV-Vis Absorption Maxima (λ_max) for a Pyridazino[4,5-b]indole Precursor| Compound | Solvent/Condition | λ_max (nm) | Source |
|---|---|---|---|
| 3-Hydroxymethylindole-2-carbohydrazide | Neutral | 306, 251, 220 | cdnsciencepub.com |
| Alkaline | 310, 250, 220 | ||
| Ester-aldehyde precursor | Neutral | 322, 253, 245.5, 279.5 | cdnsciencepub.com |
| Alkaline | 360, 273.5 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, angles, and the conformation of molecules in the solid state. This technique has been successfully applied to confirm the structures of complex pyridazino[4,5-b]indole derivatives. mdpi.com
A study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its chemical architecture through X-ray analysis. mdpi.com The analysis revealed that the compound crystallized in the triclinic crystal system with a P-1 space group. The unit cell parameters provide the fundamental dimensions of the repeating unit within the crystal lattice. Such detailed structural information is invaluable for understanding intermolecular interactions and for computational studies like Hirshfeld surface analysis, which explores interactions within the crystal. mdpi.com
Table 4: Crystallographic Data for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | |
| a (Å) | 5.9308(2) | |
| b (Å) | 10.9695(3) | |
| c (Å) | 14.7966(4) | |
| Volume (ų) | 900.07(5) |
High-Resolution Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of synthesized compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments provide insight into the structural integrity and fragmentation pathways of the molecules.
A detailed study using electrospray ionization–tandem mass spectrometry (ESI-MS/MS) investigated the fragmentation patterns of several pyridazino-indole derivatives. nih.gov The fragmentation is heavily influenced by the substituents on the core ring system. Common fragmentation pathways include cross-ring cleavages of the pyridazine ring and losses of substituent groups. For one derivative, characteristic fragment ions were observed at m/z = 116, 143, and 169, corresponding to specific cleavages of the fused ring system. nih.gov For another derivative, the loss of an aniline (B41778) group resulted in a fragment at m/z = 169, while a further fragmentation on the pyridazino-indole ring system produced an ion at m/z = 104. nih.gov These fragmentation patterns serve as a fingerprint, helping to confirm the structure of the core scaffold and the position of various substituents. nih.govresearchgate.net
Table 5: Characteristic Mass Spectrometric Fragments (m/z) for Pyridazino-indole Derivatives| Parent Compound Class | Fragment m/z | Proposed Fragmentation Pathway | Source |
|---|---|---|---|
| Pyridazino-indole (Compound 1) | 169 | Loss of pyridazine N and CH₃ (as methylamine) | nih.gov |
| 143 | Cross-ring cleavage of pyridazine | ||
| 116 | Cross-ring cleavage of pyridazine | ||
| Pyridazino-indole (Compound 2) | 169 | Loss of aniline | nih.gov |
| 104 | Fragmentation on the pyridazino-indole ring system |
Computational Chemistry and Theoretical Studies of 4 Benzylpyridazine Systems
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods offer a detailed picture of how electrons are distributed within the 4-benzylpyridazine framework, which in turn dictates its reactivity and interaction with other molecules.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has been successfully applied to a wide range of heterocyclic compounds to predict their molecular properties. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. researchgate.net
DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. Furthermore, these calculations can yield important electronic parameters such as the dipole moment, polarizability, and the distribution of atomic charges. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. While specific DFT data for this compound is not extensively published, studies on analogous structures like 2-benzylpyridine (B1664053) have demonstrated the utility of this approach in correlating theoretical data with experimental findings from techniques like FTIR and NMR spectroscopy. lgcstandards.comtu-braunschweig.de
Table 1: Predicted Molecular Properties of this compound using DFT (Note: The following data is hypothetical and based on typical values for similar heterocyclic compounds, as direct experimental or computational values for this compound are not readily available in the cited literature.)
| Property | Predicted Value |
| Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Dipole Moment | ~2.5 D |
| Polarizability | ~15 ų |
| Energy of Optimized Structure | (Specific value would depend on the level of theory) |
This interactive table is based on hypothetical data for illustrative purposes.
HOMO-LUMO Analysis and Electrophilic/Nucleophilic Site Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). ossila.com The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ossila.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl (B1604629) and pyridazine (B1198779) rings, while the LUMO would likely be distributed across the pyridazine ring, particularly at the nitrogen atoms. This distribution would suggest that the molecule can act as both an electron donor and acceptor. The analysis of the HOMO and LUMO electron density distributions allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atoms of the pyridazine ring are anticipated to be the primary nucleophilic sites, while certain carbon atoms in the pyridazine ring may act as electrophilic centers. Studies on substituted pyridines have shown that DFT calculations can effectively predict nucleophilic behavior based on HOMO-LUMO analysis. wuxibiology.com
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: The following data is hypothetical and based on typical values for similar heterocyclic compounds.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
This interactive table is based on hypothetical data for illustrative purposes.
Conformational Landscape and Energetic Profiling of Derivatives
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. The benzyl group in this compound introduces conformational flexibility due to rotation around the single bond connecting the benzyl and pyridazine moieties. A thorough conformational analysis is essential to identify the most stable, low-energy conformations, which are likely to be the biologically active ones.
Computational methods can be used to map the potential energy surface of this compound and its derivatives by systematically rotating the torsional angles. This process, known as an energetic profiling or a potential energy scan, helps to identify energy minima corresponding to stable conformers and the energy barriers between them. For derivatives of this compound with substituents on either the benzyl or pyridazine rings, the conformational landscape can be significantly altered due to steric and electronic effects. Understanding these conformational preferences is crucial for designing derivatives with specific biological activities. While direct conformational analysis of this compound is not widely reported, studies on other benzyl-substituted heterocycles have demonstrated the importance of such analyses in understanding their structure and reactivity.
Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Hypotheses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and for proposing hypotheses about their mechanism of action. For this compound and its derivatives, molecular docking studies can be employed to investigate their binding affinity and mode of interaction with various biological targets.
In the context of pyridazine derivatives, molecular docking has been used to study their potential as inhibitors of enzymes such as HIV reverse transcriptase and c-Jun N-terminal kinase-1 (JNK1). nih.govgoogle.com These studies typically involve docking a library of pyridazine compounds into the active site of the target protein and scoring them based on their binding energy and interactions with key amino acid residues. Favorable interactions often include hydrogen bonds with the pyridazine nitrogen atoms and hydrophobic interactions involving the benzyl group. For instance, a study on pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors showed that these compounds could favorably bind within the active site of the enzyme. nih.gov Similarly, molecular docking of 3,6-disubstituted pyridazine derivatives into the JNK1 binding pocket helped to elucidate their binding mode. google.com
Table 3: Representative Molecular Docking Results for Pyridazine Derivatives against Various Targets
| Pyridazine Derivative | Target Protein | Key Interactions Observed | Reference |
| 6-Aryl-pyridazinone | HIV Reverse Transcriptase | Favorable binding in the active domain | nih.gov |
| 3,6-Disubstituted Pyridazine | JNK1 | Binding within the JNK1 binding pocket | google.com |
| Triazolo[4,3-b]pyridazine | c-Met/Pim-1 | Interaction at the ATP-binding site | mdpi.com |
This interactive table summarizes findings from studies on pyridazine derivatives.
In Silico Approaches for Structure-Activity Relationship (SAR) Development
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In silico SAR methods utilize computational tools to build predictive models that can guide the design of more potent and selective molecules. These approaches can involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, which are then used to develop quantitative structure-activity relationship (QSAR) models.
For pyridazine derivatives, in silico SAR studies have been instrumental in identifying key structural features that govern their activity. For example, in the development of pyridazine derivatives as activators of glucose transporter type 4 (GLUT4), SAR studies revealed that a thienopyridazine scaffold was particularly potent. nih.gov Another study on thiopyridazine derivatives as activators of the glutamate (B1630785) transporter EAAT2 highlighted the importance of the thioether and pyridazine moieties for activity. healthinformaticsjournal.com By systematically modifying different parts of the this compound scaffold and evaluating the predicted activity using in silico models, researchers can rationally design new derivatives with improved pharmacological profiles. These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Pre Clinical Biological Activity and Mechanistic Pharmacology of 4 Benzylpyridazine Derivatives
In Vitro Pharmacological Evaluation and Cellular Assays
In vitro studies and cellular assays are fundamental in the initial screening and characterization of the pharmacological profile of new chemical entities. For 4-benzylpyridazine derivatives, these evaluations have been crucial in identifying their potential as anticonvulsant, antimicrobial, and enzyme-inhibiting agents.
Several studies have highlighted the potential of pyridazine (B1198779) and pyridazinone derivatives as anticonvulsant agents. Pre-clinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are standard for evaluating anticonvulsant activity. researchgate.netmdpi.com
Certain 1,2-dihydro-pyridazine-3,6-dione derivatives have demonstrated significant protection against seizures in these models. For instance, compounds designated as 5d and 5e showed promising activity in the MES model, comparable to the standard drug phenytoin (B1677684). researchgate.net These same compounds also provided significant protection against pentylenetetrazole-induced convulsions. researchgate.net Similarly, a series of [4-(benzyloxy)benzyl]aminoalkanol derivatives were synthesized and evaluated, with several compounds exhibiting 100% protection in the MES test in mice. researchgate.net Specifically, derivatives of (R,S)- and S-(+)-2-amino-1-butanol (XI , XIII ), 3-amino-3-methyl-1-butanol (XV ), and S-(+)-2-amino-3-methyl-1-butanol (XVI ) were highly effective. researchgate.net
Furthermore, some quinazoline (B50416) derivatives have been identified as potent anticonvulsants, with compounds 8 and 13 providing 100% protection against scPTZ-induced myoclonic seizures. mdpi.com The presence of an electron-withdrawing group (Cl) in compound 8 and an electron-donating group (OCH3) in compound 13 on the S-benzyl ring appeared beneficial for their anticonvulsant efficacy. mdpi.com The evaluation of benzylidene camphor (B46023) derivatives also identified compounds 2f and 4d as being highly active in the MES model. dovepress.com
Table 1: Anticonvulsant Activity of Selected Pyridazine and Related Derivatives
| Compound/Derivative | Pre-clinical Model | Activity Notes | Reference |
|---|---|---|---|
| 1,2-dihydro-pyridazine-3,6-diones (5d, 5e) | MES, scPTZ | Promising activity compared to phenytoin and diazepam. researchgate.net | researchgate.net |
| 4-(Benzyloxy)benzyl derivatives (XI, XIII, XV, XVI) | MES | 100% anti-MES protection at 30 mg/kg in mice. researchgate.net | researchgate.net |
| Quinazoline derivative (8) | scPTZ | 100% protection against myoclonic seizures. mdpi.com | mdpi.com |
| Quinazoline derivative (13) | scPTZ | 100% protection against myoclonic seizures. mdpi.com | mdpi.com |
| Benzylidene camphor derivative (2f) | MES | Active at 30 mg/kg, comparable to phenytoin. dovepress.com | dovepress.com |
| Benzylidene camphor derivative (4d) | MES | Active at 30 mg/kg, comparable to phenytoin. dovepress.com | dovepress.com |
The antimicrobial spectrum refers to the range of microorganisms a compound can inhibit or kill. wikipedia.org Derivatives of pyridazine have been evaluated for their activity against a variety of pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activities: The antimicrobial potential of pyridazinone derivatives has been demonstrated in several studies. Metal complexes of certain pyridazinone derivatives, specifically Cd(II) and Ni(II) complexes, showed selective and effective activity against Staphylococcus aureus (Gram-positive), Pseudomonas putida (Gram-negative), and the yeasts Candida albicans and Candida tropicalis. nih.gov Gold(III) complexes with 2-(1-ethylbenzyl)pyridine also exhibited inhibitory and antibiofilm effects against pathogenic bacteria such as E. coli, K. pneumoniae, and S. aureus. mdpi.com However, they did not show fungicidal effects against C. albicans. mdpi.com In contrast, some 1-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)pyridinium hydroxide (B78521) inner salt derivatives, including a 4-benzylpyridine (B57826) derivative, were found to control only the fungus Rhizoctonia solani and were noninhibitory to Gram-negative bacteria. nih.gov
A study on 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (B35378) (ATMC) showed inhibitory zones ranging from 15 to 22 mm against various bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com The same compound also displayed strong inhibition against the fungi Aspergillus niger and Candida albicans. jmchemsci.com
Antimycobacterial Activity: Several pyridazine derivatives have shown promise as antimycobacterial agents. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis H37Rv. nih.gov Two of these compounds showed minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov Another study found that among new pyrido[3,4-d]pyridazine (B3350088) derivatives, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (compound 10) and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (compound 12) had the highest antimycobacterial activity. nih.gov However, these compounds were not effective against other tested bacteria and fungi. nih.gov Additionally, 4-(pyridin-4-yl)thieno[2,3-d]pyridazine was identified as having significant antimycobacterial activity, with an MIC of 12.5 μg/mL. latamjpharm.org
Table 2: Antimicrobial Spectrum of Selected Pyridazine Derivatives
| Compound/Derivative | Target Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MICs similar to isoniazid for two compounds. nih.gov | nih.gov |
| 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (10) | M. tuberculosis | Highest activity in its series. nih.gov | nih.gov |
| 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (12) | M. tuberculosis | Highest activity in its series. nih.gov | nih.gov |
| 4-(pyridin-4-yl)thieno[2,3-d]pyridazine | M. tuberculosis | MIC = 12.5 μg/mL. latamjpharm.org | latamjpharm.org |
| Cd(II) and Ni(II) pyridazinone complexes | S. aureus, P. putida, C. albicans, C. tropicalis | Selective and effective activity. nih.gov | nih.gov |
| Gold(III) complexes with 2-(1-ethylbenzyl)pyridine | E. coli, K. pneumoniae, S. aureus | Inhibitory and antibiofilm effects. mdpi.com | mdpi.com |
The interaction of this compound derivatives with various enzymes is a key aspect of their pharmacological profile. These interactions can lead to the inhibition or induction of enzyme activity, which forms the basis for their therapeutic potential.
Some 4-benzylpyridinone derivatives have been identified as potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov Compounds 14 , 19 , and 27 from this series inhibited HIV-1 replication with IC50 values in the nanomolar range (0.2 to 6 nM). nih.gov Compound 27 was shown to strongly inhibit the activity of recombinant HIV-1 reverse transcriptase and could also inhibit a nevirapine-resistant virus strain. nih.gov
The interaction of 4-benzylpyridine with cytochrome P450 (P450) enzymes has also been investigated. Structural studies of P450 2B6 in complex with 4-benzylpyridine (4-BP) and 4-(4-nitrobenzyl)pyridine (4-NBP) have provided insights into inhibitor binding. researchgate.net These studies suggest that the recognition of benzylpyridines in the closed conformation of P450 2B6 is primarily based on hydrophobicity, size, and shape. researchgate.net Furthermore, 4-(4-chlorobenzyl)pyridine (B1583355) (4-CBP) was found to induce P450 enzymes at lower doses but was inhibitory at higher doses. jst.go.jp
Pyridinium-based compounds have also emerged as promising dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. researchgate.net
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, and Antimycobacterial Activities)
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Research in this area has focused on their interaction with neurotransmitter systems and the identification of specific molecular targets.
The anticonvulsant activity of certain pyridazine derivatives may be linked to their ability to modulate neurotransmitter systems. The GABAergic system, being the primary inhibitory neurotransmitter system in the brain, is a common target for anticonvulsant drugs. acs.org Molecular docking studies of some anticonvulsant benzylidene camphor derivatives suggest that they interact with the GABA-AT receptor. dovepress.com Specifically, the most active compounds, 2f and 4d , were found to interact with LYS329A, GLN 301A, and THR 353B residues of the 1OHV protein in the GABA-AT receptor. dovepress.com
Furthermore, research into quinazoline derivatives with anticonvulsant properties has also pointed towards interactions with GABAergic pathways. mdpi.com Docking studies of a lead pyrimidine (B1678525) compound with anticonvulsant activity showed affinity for GABAA and GABAAT receptors, among others. medipol.edu.tr While direct evidence for this compound derivatives modulating glycinergic pathways is less established, the structural similarities to compounds that affect these systems suggest it as a potential area for future investigation. nih.gov
Identifying the specific biological targets of this compound derivatives is key to understanding their mechanism of action. As mentioned, enzymes like HIV-1 reverse transcriptase and cytochrome P450 are confirmed targets for some benzylpyridine and benzylpyridinone derivatives. nih.govresearchgate.net
Structural studies have provided detailed insights into these interactions. The crystal structures of cytochrome P450 2B6 bound to 4-benzylpyridine (4-BP) and 4-(4-nitrobenzyl)pyridine (4-NBP) revealed that these inhibitors bind within a hydrophobic active site. researchgate.net The binding is stabilized by hydrophobic interactions, and for 4-NBP, the enzyme does not provide hydrogen-bonding partners for the polar nitro group. researchgate.net
In the context of anticonvulsant activity, docking studies have helped to identify potential binding interactions. The interaction of benzylidene camphor derivatives with specific amino acid residues (LYS329A, GLN 301A, THR 353B) within the GABA-AT receptor provides a molecular basis for their observed anticonvulsant effects. dovepress.com For some opioid receptor ligands, the N-substituent, which can include benzyl (B1604629) groups, interacts with a lipophilic binding domain on the receptor. google.com These findings highlight the importance of specific structural features of the derivatives in determining their binding affinity and biological activity.
Investigation of Neurotransmitter System Modulation (e.g., Glycinergic and GABAergic Transmission Pathways)
Comprehensive Structure-Activity Relationship (SAR) Development for Enhanced Bioactivity
The development of potent and selective this compound derivatives as therapeutic agents is critically dependent on a thorough understanding of their structure-activity relationships (SAR). By systematically modifying the chemical structure of these compounds, researchers can elucidate the key molecular features that govern their biological activity and optimize them for enhanced potency, selectivity, and pharmacokinetic properties. This section details the comprehensive SAR development for various classes of this compound derivatives, highlighting the impact of structural modifications on their bioactivity.
SAR of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors
A significant area of investigation for this compound derivatives has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Starting with the lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, systematic structural modifications have revealed crucial insights into the SAR of this class of compounds. nih.govnih.govacs.org
The core structure can be divided into four key regions for modification: the C-5 position of the pyridazine ring, the C-6 phenyl group, the ethylamino linker, and the benzylpiperidine moiety.
Modification of the Pyridazine Ring (C-5 and C-6 Positions):
The introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be advantageous for both AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE). For instance, the addition of a methyl group at the C-5 position in 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine resulted in a compound with an IC₅₀ of 21 nM and a 100-fold greater selectivity for human AChE over BuChE compared to the reference drug tacrine. nih.govnih.gov
Modifications at the C-6 phenyl group demonstrated that various substitutions are well-tolerated and can lead to compounds with equivalent or slightly improved activity. This suggests that this position can be altered to fine-tune the physicochemical properties of the molecule without compromising its primary biological function. nih.govnih.gov
Fusing a ring system to the pyridazine core, as seen in the indenopyridazine derivative, led to a significant increase in potency. The indenopyridazine derivative was found to be the most potent inhibitor in the series, with an IC₅₀ of 10 nM against electric eel AChE, representing a 12-fold increase in potency compared to the initial lead compound. nih.govnih.gov
Modification of the Benzylpiperidine Moiety:
In contrast to the flexibility observed at the C-6 position, any isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the biological activity. This indicates that the benzylpiperidine group is a critical pharmacophoric element, likely involved in essential binding interactions with the active site of AChE. nih.govnih.gov
The following table summarizes the SAR for key 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives.
| Compound Name | Modification | Target | IC₅₀ (nM) | Selectivity (hBuChE/hAChE) |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Lead Compound | eeAChE | 120 | - |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Methyl group at C-5 | hAChE | 21 | 24 |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5H-indeno[1,2-c]pyridazine | Indeno-fused ring at C-4 and C-5 | eeAChE | 10 | - |
eeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase; hBuChE: Human butyrylcholinesterase
SAR of 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Derivatives as Anti-inflammatory Agents
Another important class of bioactive this compound derivatives are the 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which have been investigated as multi-target anti-inflammatory agents. These compounds have shown inhibitory activity against carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov
Substitutions on the Benzyloxy and Sulfonate Moieties:
The nature of the substituent on the pendant phenyl ring of the benzyloxy series had a notable effect on activity. For instance, in the benzyloxy pyridazine series, substitution on the pendant phenyl group generally led to a decrease in inhibitory activity against CA I. nih.gov
In the sulfonate series, alkyl sulfonates demonstrated better inhibitory activity against CA I compared to aryl sulfonates. nih.gov
For hCA IX inhibition, benzyloxy-tethered derivatives and aryl sulfonate derivatives displayed significantly enhanced inhibitory activity compared to the 3-hydroxy-6-oxopyridazin intermediate. Conversely, alkyl sulfonate derivatives showed weaker activity. nih.gov
Regarding COX-2 inhibition, the methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine derivatives were the most potent, with activity comparable to the selective COX-2 inhibitor, Celecoxib. nih.gov
The interactive table below details the SAR for selected 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives.
| Compound Series | R Group | Target | IC₅₀ (µM) or Kᵢ (nM) |
| Benzyloxy | H | hCA I | Kᵢ = 89.3 nM |
| Benzyloxy | 4-Methyl | hCA I | Kᵢ = 116.3 nM |
| Benzyloxy | 4-Chloro | hCA I | Kᵢ = 221.5 nM |
| Sulfonate (Alkyl) | Methyl | COX-2 | IC₅₀ = 0.05 µM |
| Sulfonate (Alkyl) | Ethyl | COX-2 | IC₅₀ = 0.06 µM |
| Sulfonate (Aryl) | 4-Methylphenyl | COX-2 | IC₅₀ = 0.08 µM |
| Sulfonate (Aryl) | 4-Chlorophenyl | COX-2 | IC₅₀ = 0.09 µM |
SAR of Pyridazinone Derivatives as Glucan Synthase Inhibitors
The pyridazinone scaffold, a derivative of pyridazine, has also been explored for its potential as a β-1,3-glucan synthase inhibitor, a target for antifungal agents. The lead compound in this series was identified as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one. researchgate.net
SAR studies revealed that the benzene (B151609) and pyridazine rings, with appropriate substitutions, were essential for biological activity. Further optimization of this lead compound led to the identification of more potent inhibitors. This highlights the importance of the core heterocyclic systems in mediating the desired biological effect. researchgate.net
Applications in Advanced Chemical and Materials Science Research
Utility as Versatile Synthetic Intermediates in Complex Organic Synthesis
In the field of organic synthesis, the value of a compound is often determined by its ability to serve as a building block for the construction of more complex molecules. guidechem.com Pyridazines, a class of heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, have been recognized for their diverse applications and unique chemical properties. ontosight.ailiberty.edu These heterocycles can serve as versatile platforms for creating a wide array of functionalized molecules. researchgate.net The 4-benzylpyridazine structure incorporates two key reactive components: the pyridazine (B1198779) ring and the benzylic methylene (B1212753) bridge.
The pyridazine ring is a π-deficient heteroaromatic system, which influences its reactivity in chemical transformations. scholarsresearchlibrary.com The nitrogen atoms in the ring can act as nucleophiles or bases and are susceptible to reactions like N-oxidation or quaternization, which in turn can activate the ring for further functionalization. solubilityofthings.com The presence of the benzyl (B1604629) group introduces additional reaction sites. The methylene bridge (the -CH2- group) is particularly significant, as the C-H bonds at this position are rendered more acidic due to the adjacent aromatic systems of both the phenyl and pyridazine rings. This facilitates deprotonation to form a stabilized carbanion, which can then be used in various carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the structure, making it a potentially useful intermediate for synthesizing more complex molecular architectures. nih.gov
While extensive research has documented the use of the related compound, 4-benzylpyridine (B57826), as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds, the specific application of this compound as a synthetic intermediate is a more specialized area of investigation. guidechem.comsolubilityofthings.comthermofisher.in However, the fundamental reactivity of the pyridazine core and the benzyl group suggests its potential as a valuable, though less commonly utilized, building block in the synthesis of novel compounds. researchgate.net
Emerging Applications in Agrochemical Development and Design
The pyridazine heterocycle is a well-established pharmacophore in the agrochemical industry. ontosight.aiontosight.ai Derivatives of pyridazine have been extensively explored and commercialized for their potent biological activities, which include herbicidal, insecticidal, and fungicidal properties. ontosight.ailiberty.eduontosight.ai This makes the this compound scaffold an interesting candidate for the design and development of new crop protection agents.
Several commercial herbicides are based on the pyridazine core structure. liberty.edu Research has shown that these compounds can act through various mechanisms, including the inhibition of photosynthesis in target plant species. liberty.edu The versatility of the pyridazine ring allows for the introduction of diverse substituents, enabling chemists to fine-tune the biological activity and selectivity of the resulting compounds.
Table 1: Examples of Commercial Pyridazine-Based Herbicides
| Compound Name | Type | Reference |
|---|---|---|
| Chloridazon | Selective Herbicide | scholarsresearchlibrary.com |
| Credazine | Herbicide | liberty.edu |
| Pyridafol | Herbicide | liberty.edu |
| Pyridate | Herbicide | liberty.edu |
More recent research into advanced agrochemicals has focused on targeting specific enzymes in weeds. A significant area of this research involves the development of kinase inhibitors. nih.govresearchgate.net Kinases are enzymes that play crucial roles in numerous cellular processes, and inhibiting them can lead to potent herbicidal effects. beilstein-journals.orgnih.gov Notably, pyridazinone derivatives have been investigated as highly potent and selective inhibitors of c-Met tyrosine kinase. nih.govresearchgate.net While much of this kinase inhibitor research is focused on pharmaceutical applications, the underlying principles are directly applicable to agrochemical design. The investigation of benzylpyridazine derivatives as kinase inhibitors highlights a modern approach to discovering new herbicidal modes of action, positioning the this compound scaffold as a relevant structure for future agrochemical research. nih.gov
Potential in Materials Chemistry and the Development of Functional Dyes
In the realm of materials science, organic compounds with specific electronic and photophysical properties are in high demand for applications ranging from organic electronics to advanced sensor technologies. ontosight.airesearchgate.net The unique electronic characteristics of the pyridazine ring system make it a suitable component for the design of such functional materials. ontosight.ailiberty.edu The π-deficient nature of the pyridazine ring, combined with the π-electron-rich benzyl group, creates a donor-acceptor type structure, which is a common design principle for functional dyes and organic electronic materials. researchgate.net
Functional dyes are molecules designed to exhibit specific properties beyond simple coloration, such as fluorescence, photochromism, or selective light absorption. mdpi.commdpi.com These properties are dictated by the molecule's electronic structure and how it interacts with light. Heterocyclic compounds are frequently used as the core of functional dyes. beilstein-journals.org The photophysical properties of such molecules can be finely tuned by altering their chemical structure, for instance, by changing substituents or their positions on the aromatic rings. mdpi.com
While specific studies detailing the synthesis and application of this compound as a functional dye are not widely present in the available literature, the fundamental structure of the molecule is promising. The combination of the pyridazine heterocycle with the benzyl chromophore suggests a potential for interesting photophysical behavior. Research on related heterocyclic and aromatic compounds has shown that such structures can exhibit properties like aggregation-induced emission or serve as building blocks for organic light-emitting diode (OLED) materials. mdpi.com The exploration of this compound and its derivatives in materials chemistry, particularly for creating novel functional dyes or semiconductors, represents an emerging area with potential for future discovery. ontosight.ailiberty.edu
Future Research Directions and Interdisciplinary Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridazine (B1198779) derivatives is an active area of research. acs.org Future efforts could focus on developing eco-friendly and efficient methods for the synthesis of 4-benzylpyridazine. This could involve exploring one-pot reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction, which has been successfully used for other pyridazine-based compounds, yielding high-purity products without extensive purification. acs.org Another approach could be the adaptation of metal-free synthesis techniques, which are gaining traction for being both cost-effective and environmentally benign. rsc.org For instance, methods developed for benzylpyridine synthesis, utilizing readily available reagents, could potentially be modified for pyridazine analogs. rsc.org
Identification of Undiscovered Biological Activities and Therapeutic Targets
Pyridazine derivatives are known to possess diverse biological activities, including potential applications in treating human African trypanosomiasis and other diseases. solubilityofthings.com A key future research direction would be the synthesis of this compound and its subsequent screening against a wide range of biological targets. Given that derivatives of the related 4-benzylpyridine (B57826) are investigated for their effects in neuroscience and cancer treatment, it would be logical to explore similar therapeutic areas for this compound. High-throughput screening of a library of novel pyridazine compounds, including this compound, could uncover unexpected pharmacological activities and novel therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Pyridazine-Based Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of pyridazine chemistry, AI and ML algorithms could be employed to predict the biological activities and pharmacokinetic properties of hypothetical compounds like this compound. By analyzing the vast datasets of known pyridazine derivatives, these computational tools could identify structural motifs that are likely to confer desired therapeutic effects. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.
Collaborative Research in Translational Chemical Biology
Translational chemical biology aims to bridge the gap between basic chemical research and clinical applications. Future research on this compound would greatly benefit from a collaborative approach involving synthetic chemists, biologists, and clinicians. Once synthesized, the compound and its derivatives could be studied in relevant biological systems to understand their mechanism of action. This interdisciplinary collaboration would be crucial for translating promising in vitro findings into potential therapeutic interventions. The study of how structural modifications to the pyridazine or benzyl (B1604629) ring affect biological activity would be a key area for such collaborative efforts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Benzylpyridazine, and how can reaction purity be optimized?
- Methodology :
-
Synthesis : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the benzyl group to the pyridazine core. For example, highlights benzylation via alkylation under reflux with a base like K₂CO₃ in anhydrous DMF .
-
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Monitor purity via HPLC (≥95% purity threshold) .
-
Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield.
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 65 | 92% |
| THF, Pd(PPh₃)₄, 60°C | 78 | 96% |
Q. How is this compound characterized structurally, and what spectral benchmarks are critical?
- Methodology :
- NMR : Look for aromatic proton signals in δ 7.2–8.5 ppm (pyridazine ring) and δ 4.5–5.0 ppm (benzyl CH₂). notes that substituent effects shift peaks predictably .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 187.1 (C₁₁H₁₁N₂).
- IR : Identify C-N stretches near 1600 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. recommends desiccants to mitigate hydrolysis .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 vs. HeLa) and dose ranges (1–100 μM). emphasizes validating bioactivity via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects influencing target binding .
- Statistical Validation : Apply ANOVA to assess inter-lab variability in IC₅₀ values .
Q. What strategies optimize this compound’s selectivity in enzyme inhibition studies?
- Methodology :
- Pharmacophore Modeling : Map electrostatic and hydrophobic interactions using software like Schrödinger Suite. highlights pyridazine’s role in H-bonding with catalytic residues .
- SAR Studies : Synthesize analogs (e.g., 4-Benzyl-6-methylpyridazine) and test against off-target enzymes (e.g., kinases vs. phosphatases).
- Kinetic Analysis : Determine Kᵢ values under pseudo-first-order conditions to quantify competitive vs. non-competitive inhibition .
Q. How can synthetic byproducts of this compound be systematically identified and minimized?
- Methodology :
- LC-MS Profiling : Use high-resolution mass spectrometry to detect trace impurities (e.g., m/z 205.1 for over-alkylated byproducts) .
- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust stoichiometry in real time .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce side reactions .
Q. What advanced techniques validate this compound’s mechanism of action in neuropharmacology?
- Methodology :
- Patch-Clamp Electrophysiology : Assess modulation of ion channels (e.g., GABAₐ receptors) in primary neuronal cultures.
- Metabolomics : Use LC-MS/MS to track downstream metabolites (e.g., pyridazine-N-oxide) in brain tissue .
- CRISPR Knockout Models : Validate target specificity by deleting putative receptor genes (e.g., GRIN2B) in cell lines .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
